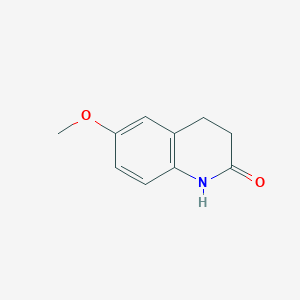

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Beschreibung

Historical Context and Significance of Quinolone and Dihydroquinolinone Scaffolds in Drug Discovery

The story of the quinolone class of antibacterials begins with the discovery of nalidixic acid in 1962. researchgate.netnih.gov It was identified as a byproduct during the synthesis of the antimalarial drug chloroquine (B1663885). acs.orgacs.org Although technically a naphthyridine, nalidixic acid is considered the first quinolone drug and the predecessor for the entire class. wikipedia.org This initial discovery had modest activity, primarily against Gram-negative bacteria. researchgate.netnih.gov

A significant breakthrough occurred in the 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core. researchgate.netacs.org This innovation led to the development of the "new quinolones" or fluoroquinolones, such as norfloxacin, which exhibited a much broader spectrum of antibacterial activity and improved pharmacokinetic properties. researchgate.netnih.gov

Parallel to the development of quinolone antibiotics, the dihydroquinolinone scaffold gained recognition as a versatile structure in medicinal chemistry. Its significance is highlighted by its presence in several FDA-approved drugs that target a variety of conditions beyond bacterial infections. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Dihydroquinolinone Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors; antagonist at 5-HT2A receptors. nih.gov |

| Cilostazol | Phosphodiesterase Inhibitor | Inhibits phosphodiesterase type 3 (PDE3), leading to antiplatelet and vasodilating effects. nih.gov |

| Carteolol | Beta-Blocker | Non-selective beta-adrenergic receptor blocker used to treat glaucoma. nih.gov |

The successful application of this scaffold in diverse therapeutic areas underscores its importance as a "privileged structure" in drug design, capable of interacting with a range of biological targets. nih.gov

Prevalence of Dihydroquinolinone Derivatives in Natural Products Research

The 3,4-dihydro-2(1H)-quinolinone moiety is not just a product of synthetic chemistry; it is also found in a variety of natural sources, including plants, fungi, and bacteria. bohrium.combohrium.comresearchgate.net These naturally occurring alkaloids often exhibit interesting biological activities, making them valuable lead compounds for drug discovery. tandfonline.comnih.gov However, challenges such as limited availability from natural sources and complex synthesis can hinder their development. bohrium.com

Table 2: Examples of Naturally Occurring Dihydroquinolinone Derivatives

| Compound Name | Natural Source | Organism Type |

| Melaxillines A and B | Melodinus axillaris | Plant |

| Scandomelonine | Melodinus hemsleyanus | Plant |

| Aniduquinolone A | Penicillium sp. | Fungus |

| Penispirolloid A | Penicillium sp. | Fungus |

| Scopuquinolone B | Scopulariopsis sp. | Fungus bohrium.com |

| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Streptomyces sp. | Bacterium bohrium.com |

The isolation of these compounds from diverse organisms highlights the widespread occurrence of the dihydroquinolinone scaffold in nature and provides a rich source of chemical diversity for pharmacological screening. bohrium.comresearchgate.net

Overview of the Pharmacological Breadth of Dihydroquinolinone-Based Compounds

Compounds built upon the 3,4-dihydro-2(1H)-quinolinone scaffold exhibit a wide array of pharmacological effects in both central and peripheral tissues. bohrium.comtandfonline.comnih.gov This versatility makes the scaffold a subject of intense investigation for developing new therapeutic agents.

Key pharmacological activities associated with dihydroquinolinone derivatives include:

Anticancer Activity: Certain dihydroquinolinone alkaloids have demonstrated antiproliferative and cytotoxic effects against various human cancer cell lines. bohrium.com

Antibacterial and Antifungal Activity: Some derivatives show efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. bohrium.com For instance, suadimin A displayed significant activity against Mycobacterium tuberculosis. bohrium.com

Anti-inflammatory Activity: Several compounds have been shown to inhibit the production of nitric oxide (NO) in cellular models, a key mediator in inflammation. bohrium.com

Phosphodiesterase (PDE) Inhibition: As seen with cilostazol, this scaffold is effective in designing inhibitors of PDE enzymes, which are important targets for cardiovascular and inflammatory diseases. nih.gov

Receptor Modulation: The dihydroquinolinone core is found in compounds that interact with crucial central nervous system receptors, including dopamine and serotonin receptors, as exemplified by aripiprazole. nih.gov

Antifouling Activity: Research has shown that some marine-derived dihydroquinolinones can prevent the settlement of barnacle larvae, indicating potential as non-toxic antifouling agents. bohrium.com

This broad spectrum of biological activity confirms the privileged nature of the dihydroquinolinone scaffold in medicinal chemistry. bohrium.comnih.gov

Research Rationale and Objectives Pertaining to 6-methoxy-3,4-dihydro-1H-quinolin-2-one

The specific compound, this compound, is a significant molecule within the dihydroquinolinone class, primarily serving as a versatile synthetic intermediate and a core scaffold for the development of novel bioactive agents. chemicalbook.comnih.govresearchgate.netgoogle.com The research rationale for focusing on this compound and its derivatives is driven by the objective of creating new molecules with enhanced or novel therapeutic properties.

The methoxy (B1213986) group at the 6-position is a key structural feature. Electron-donating groups like methoxy can influence the electronic properties of the aromatic ring, potentially modulating the binding affinity and activity of the molecule at its biological target.

A primary objective in studying this scaffold is the development of new anticancer agents. For example, a study focused on synthesizing a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives, using the core structure as a building block. mdpi.com In that series, the compound 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one demonstrated excellent anticancer activity against COLO205 (colon cancer) and H460 (lung cancer) cell lines, with IC₅₀ values of 0.32 µM and 0.89 µM, respectively. mdpi.com This highlights a key research objective: to use this compound as a starting point for creating more complex molecules with potent and selective anticancer efficacy.

Furthermore, the related 6-methoxyquinoline (B18371) scaffold (not the dihydro- version) has been used to design inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov This suggests another research avenue where the 6-methoxy-dihydroquinolinone core could be functionalized to develop agents that overcome chemotherapy resistance.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKXYVRULOMTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447187 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-64-7 | |

| Record name | 6-methoxy-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Diversification of 6 Methoxy 3,4 Dihydro 1h Quinolin 2 One

Synthetic Pathways for 6-methoxy-3,4-dihydro-1H-quinolin-2-one Core Structure

The construction of the dihydroquinolinone core is achievable through several distinct synthetic routes. These pathways often involve the formation of the heterocyclic ring as the key step and can be categorized based on the primary bond-forming strategy employed.

Intramolecular Friedel-Crafts reactions represent a powerful and direct method for forming the carbocyclic portion of the quinolinone system, leading to ring closure. nih.gov This type of electrophilic aromatic substitution involves the alkylation of an aromatic ring by an electrophile that is part of the same molecule. nih.govmasterorganicchemistry.com The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid. nih.govrsc.org

For the synthesis of dihydroquinolinones, a common precursor is an N-aryl-3-halopropionamide. Specifically, for a compound closely related to the title molecule, N-(4-methoxyphenyl)-3-chloropropionamide serves as a key starting material. google.com In a process designed to produce 6-hydroxy-3,4-dihydroquinolinone (a key intermediate for the drug Cilostazol), the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide is conducted at high temperatures (150°C to 220°C) using a Lewis acid in a high-boiling amide or amine solvent like DMSO. google.com The reaction proceeds via the formation of an acyliminium ion or a related electrophilic species that attacks the electron-rich methoxy-substituted benzene (B151609) ring, leading to cyclization. The formation of a six-membered ring is generally favored in these reactions. masterorganicchemistry.com This method provides the dihydroquinolinone core in high yield and purity. google.com

| Starting Material | Catalyst/Reagent | Conditions | Product | Reference |

| N-(4-methoxyphenyl)-3-chloropropionamide | Lewis Acid (e.g., AlCl₃) | 150-220°C in DMSO | 6-hydroxy-3,4-dihydroquinolinone | google.com |

| Note: The 6-methoxy group is cleaved to a 6-hydroxy group under these reaction conditions, which can then be re-methylated if desired. |

Reduction and oxidation reactions are integral to various strategies for synthesizing the 3,4-dihydro-1H-quinolin-2-one core. One direct approach involves the selective reduction of the corresponding unsaturated quinolin-2(1H)-ones. organic-chemistry.org A combination of samarium(II) iodide (SmI₂), water, and methanol (B129727) has been shown to effectively promote this reduction under mild conditions, affording 3,4-dihydroquinoline-2(1H)-ones in good to excellent yields. organic-chemistry.org

Alternatively, domino reactions incorporating a reduction or oxidation step provide efficient pathways from acyclic or different heterocyclic precursors. nih.gov

Reductive Cyclization: This strategy often begins with a substituted nitroarene. For instance, 2-nitrochalcones can be converted to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions, where both the nitro group and the side-chain double bond are reduced, followed by ring closure. nih.gov Similarly, 2-nitroarylketones can be transformed into tetrahydroquinolines through a reduction-reductive amination sequence using a palladium on carbon (Pd/C) catalyst. nih.gov A dissolving metal reduction using iron powder in strong acid can also initiate a domino sequence, reducing the nitro group of a precursor, which is then followed by an acid-catalyzed cyclization to yield a 2,3-dihydro-4(1H)-quinolinone. nih.gov

Oxidative Cyclization: An environmentally friendly approach involves the electrochemical oxidation of tetrahydroquinolines to produce 3,4-dihydroquinolinones. researchgate.net This method uses electricity as a traceless oxidant and molecular oxygen (O₂) as a green oxygen source, often mediated by catalysts like 2,2,6,6-tetramethylpiperidinooxy (TEMPO). researchgate.net

| Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Reference(s) |

| Direct Reduction | Quinolin-2(1H)-ones | SmI₂/H₂O/MeOH | 3,4-Dihydroquinolin-2(1H)-ones | organic-chemistry.org |

| Reductive Cyclization | 2-Nitrochalcones | H₂, Pd/C | Tetrahydroquinolines | nih.gov |

| Oxidative Cyclization | Tetrahydroquinolines | Electricity, O₂, TEMPO | 3,4-Dihydroquinolinones | researchgate.net |

Intramolecular condensation reactions provide a classic and robust route to cyclic systems, including the dihydroquinolinone core. The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a well-established method for forming five- and six-membered rings. libretexts.orgopenstax.orglibretexts.org The mechanism involves the deprotonation of an α-carbon to one ester group to form an enolate, which then attacks the carbonyl of the other ester group, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.orgopenstax.org While directly applied to diesters, the principle of intramolecular condensation is fundamental to forming the heterocyclic ring of quinolinones from appropriately substituted linear precursors.

More specific to dihydroquinolinone synthesis, a formal [4+2] annulation reaction between aza-ortho-quinone methides and enolates (formed from azlactones) has been developed. organic-chemistry.org This reaction, mediated by the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields biologically relevant 3,4-dihydroquinolin-2(1H)-one derivatives under mild conditions from readily available starting materials. organic-chemistry.org Additionally, cascade processes involving an aldol-type condensation can be employed. For example, a three-component reaction can proceed through a Pd-catalyzed carboxamidation followed by an intramolecular base-catalyzed cyclization and dehydration via an aldol-type condensation to furnish ring-fused isoquinolinones. researchgate.net

Tandem (or cascade/domino) reactions and one-pot syntheses have become highly effective strategies for the efficient construction of complex molecules like dihydroquinolinones from simple starting materials. nih.govmdpi.com These methods are characterized by high atom economy and the ability to form multiple bonds in a single operation without isolating intermediates, which aligns with the principles of green chemistry. nih.govmdpi.com

A variety of catalytic systems have been developed for these transformations:

Triple Metal Catalysis: A one-pot synthesis of dihydroquinolinones has been achieved using a combination of rhodium, palladium, and copper catalysts (Rh/Pd/Cu). organic-chemistry.orgresearchgate.net This method involves a conjugate-addition/amidation/amidation sequence and is noted for its modularity and practicality. organic-chemistry.org

Gold Catalysis: Homogeneous gold catalysts, acting as carbophilic π-Lewis acids, can activate C-C multiple bonds to initiate cascade reactions. mdpi.com A gold-catalyzed one-pot process involving a double hydroamination has been developed for the synthesis of dihydroquinazolinone scaffolds, which are structurally related to dihydroquinolinones. mdpi.com

Palladium Catalysis: Palladium catalysts are frequently used in tandem reactions. One strategy involves an intermolecular Stille coupling followed by a palladium-catalyzed reductive N-heteroannulation to prepare functionalized carbazolones, demonstrating the power of sequential Pd-catalyzed reactions. researchgate.net

Radical-Mediated Cascades: Tandem radical addition/cyclization of N-arylcinnamamides offers another route to functionalized dihydroquinolinones. mdpi.com These reactions can be initiated by various means, including using copper catalysts with radical initiators, to generate a radical that adds to the double bond, followed by an intramolecular cyclization. mdpi.com

These advanced, multi-step, single-operation syntheses represent the forefront of efficiency in constructing the dihydroquinolinone core. mdpi.comnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the core this compound structure is synthesized, further functionalization allows for the creation of a diverse library of compounds. Regioselective derivatization, particularly at the methoxy-substituted benzene ring, is key to modulating the molecule's properties.

The 6-methoxy group significantly influences the electronic properties of the aromatic ring, but it can also be a site for modification or be introduced from a more versatile precursor.

A primary strategy for derivatization at the C6 position involves the use of the 6-hydroxy analogue, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. google.comresearchgate.net This compound is a key intermediate in the synthesis of several important molecules. google.com The hydroxyl group is a versatile handle for further reactions. The most direct derivatization to achieve the target structure is O-alkylation (etherification) of the 6-hydroxy group with a methylating agent to form the 6-methoxy ether. This transformation is a key step in the synthesis of related pharmaceutical compounds. google.com

The synthesis of the 6-hydroxy precursor itself can be achieved through a multi-step process starting from 3-chloropropionyl chloride, which involves cyclization, nitration of the aromatic ring, reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the hydroxyl group. researchgate.net This sequence highlights a common synthetic logic where an amino group serves as a precursor to a hydroxyl group, which can then be alkylated.

Direct functionalization of the quinoline (B57606) ring system via C-H activation has also been explored. mdpi.comnih.gov For example, the palladium-catalyzed C2 oxidative cross-coupling of 6-methoxy-quinoline N-oxide with various ethers and thioethers has been demonstrated, showing that the 6-methoxy group is compatible with such transformations. mdpi.com While this example is on a quinoline N-oxide rather than a dihydroquinolinone, it illustrates the potential for regioselective C-H functionalization on this substituted scaffold. mdpi.com

Modifications at the N-1 Position of the Quinolone Motif

The nitrogen atom at the N-1 position of the this compound core is a prime site for functionalization, enabling the introduction of a wide array of substituents that can significantly influence the molecule's properties. Common modifications include alkylation and arylation, which can be achieved through various synthetic protocols.

Alkylation at the N-1 position is a fundamental transformation that allows for the introduction of various alkyl groups. This can be accomplished using standard alkylating agents in the presence of a suitable base. For instance, rhodium-catalyzed alkylation has been shown to be effective for quinolines, demonstrating the tolerance of ether and ester functional groups at the 6-position. nih.gov

Arylation of the N-1 position introduces aromatic moieties, which can lead to derivatives with altered electronic and steric profiles. While direct N-arylation of unprotected anilines can be challenging due to competing C-arylation, methods have been developed to achieve this transformation selectively. uva.es For quinolinone scaffolds, N-arylation can be a key step in building more complex structures. For example, a crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one has been reported, where the N-substituent is an aromatic group. nih.gov

The following table summarizes representative examples of N-1 modifications on the quinolinone scaffold:

| Starting Material | Reagents and Conditions | Product | Reference |

| Quinoline | Olefin, [RhCl(coe)2]2, PCy3·HCl | 2-Alkylquinoline | nih.gov |

| Unprotected Anilines | Aryl Halide, Pd Catalyst, [2,2′-bipyridin]-6(1H)-one | ortho-Aryl Aniline | uva.es |

| 6,7-dimethoxyquinolin-4-ol | 1-Fluoro-4-nitrobenzene, Cs2CO3, DMF/MeCN | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one | nih.gov |

Derivatization at the C-3 and C-7 Positions of the Dihydroquinolinone Scaffold

Functionalization at the C-3 and C-7 positions of the dihydroquinolinone core provides another avenue for creating structural diversity and modulating biological activity.

The C-3 position has been a target for various transformations. For instance, palladium-catalyzed C-3 arylation of unsubstituted quinoline has been achieved using a Pd(OAc)2/phenanthroline catalytic system. chemrxiv.org Other strategies to functionalize this position include the lithiation of O-carbamates followed by a Fries rearrangement, or the lithiation of O-phosphorodiamidates prior to electrophile addition. chemrxiv.org A recent study demonstrated a method to control the regiodivergent functionalization at either the C-3 or C-7 position of quinoxalin-2(1H)-ones by modulating radical nucleophilicity and temperature. researchgate.net

The C-7 position, being more remote, has been historically more challenging to functionalize selectively. nih.gov However, recent advances have made this position more accessible. For example, a study on the functionalization of isoquinoline-1,3(2H,4H)-dione derivatives showed that different nucleophiles could lead to either C-3 or C-7 functionalized products under aerobic conditions. researchgate.net

The table below provides examples of derivatization at the C-3 and C-7 positions:

| Scaffold | Reaction | Position(s) Functionalized | Key Findings | Reference |

| Quinoxalin-2(1H)-one | Radical-nucleophilicity controlled functionalization | C-3 vs C-7 | Regiodivergence is controlled by radical nucleophilicity and temperature. | researchgate.net |

| Isoquinoline-1,3(2H,4H)-dione | Aerobic umpolung with nucleophiles | C-3 or C-7 | Heteroatom nucleophiles lead to ring contraction and C-7 functionalization, while carbon nucleophiles lead to C-3 functionalization. | researchgate.net |

| 4-Hydroxyquinoline | Programmed multiple C-H functionalization | C-3 | A Fries rearrangement of a 4-O-carbamyl moiety allowed for the functionalization of the C-3 position. | chemrxiv.org |

Introduction of Heteroaryl and Aryl Moieties onto the Scaffold

The incorporation of heteroaryl and aryl groups onto the this compound scaffold is a powerful strategy for generating novel compounds with potential therapeutic applications. These moieties can engage in various interactions with biological targets, influencing binding affinity and selectivity.

Several synthetic methods have been employed to introduce these groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose. nih.govnih.gov For example, a series of 6-methoxy-2-arylquinoline analogues were synthesized via a one-step Doebner reaction, followed by further modifications. nih.gov This approach allows for the introduction of a variety of substituted aryl groups at the C-2 position.

The introduction of heteroaryl groups has also been explored. A study on 3-(heteroaryl)quinolin-2(1H)-ones utilized a palladium-catalyzed Liebeskind–Srogl cross-coupling reaction to attach purine (B94841) moieties to the C-3 position of the quinolinone ring. nih.gov This methodology provides a convenient route to complex purine-quinolinone architectures. nih.gov Another example involves the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, where a heteroaryl amine is linked to the quinoline core. nih.gov

The following table highlights methods for introducing aryl and heteroaryl moieties:

| Scaffold | Reaction | Moiety Introduced | Position | Reference |

| This compound | Doebner reaction | Aryl | C-2 | nih.gov |

| Quinolone | Liebeskind–Srogl cross-coupling | Purine (Heteroaryl) | C-3 | nih.gov |

| Quinoline | N/A | N-(6-methoxypyridin-3-yl)amine | C-2 | nih.gov |

| Dihydro-4H-pyrrolo[1,2-b]pyrazole | N/A | Aryl and Heteroaryl | N/A | nih.gov |

Advanced Synthetic Techniques and Catalysis

The synthesis of complex dihydroquinolinone derivatives often relies on advanced synthetic techniques and catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions in Dihydroquinolinone Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the construction of dihydroquinolinone derivatives. masterorganicchemistry.comnih.govmdpi.comnih.gov The Suzuki-Miyaura and Heck reactions are prominent examples. masterorganicchemistry.com

The Suzuki-Miyaura reaction is frequently used to form carbon-carbon bonds, particularly for introducing aryl and heteroaryl substituents. nih.govmdpi.comnih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net It has been instrumental in the synthesis of various biaryl compounds, which are common motifs in pharmaceuticals. nih.gov

The Heck reaction provides a method for the arylation or vinylation of alkenes. masterorganicchemistry.com While less common for direct dihydroquinolinone synthesis, it can be a valuable tool for elaborating substituents on the scaffold.

The following table summarizes the application of palladium-catalyzed coupling reactions:

| Reaction | Description | Application in Dihydroquinolinone Synthesis | Reference |

| Suzuki-Miyaura Coupling | Formation of C-C bonds between an organoboron compound and a halide/triflate. | Synthesis of aryl- and heteroaryl-substituted dihydroquinolinones. | nih.govmdpi.comnih.govresearchgate.net |

| Heck Reaction | Arylation or vinylation of alkenes. | Elaboration of substituents on the dihydroquinolinone scaffold. | masterorganicchemistry.com |

Application of Lewis Acid Catalysis in Cyclization Processes

Lewis acids play a crucial role in catalyzing various organic transformations, including the cyclization reactions that form the core structure of dihydroquinolinones. beilstein-journals.orgorganic-chemistry.orgrsc.org They can activate substrates and control the stereochemistry of the products.

In the context of dihydroquinolinone synthesis, Lewis acids can promote the key cyclization step. rsc.org For example, a highly stereoselective [4+2] cycloaddition reaction to form 3,4-disubstituted dihydroquinolones was developed using a cooperative catalytic system of a chiral N-heterocyclic carbene and a Lewis acid (Lithium Fluoride). rsc.org Lewis acids can also be employed in Diels-Alder reactions involving vinylazaarenes as dienophiles, where they can significantly accelerate the reaction and control regioselectivity. nih.gov The catalytic effect is often attributed to a reduction of the Pauli repulsion between the reactants rather than solely the stabilization of the LUMO of the dienophile. nih.gov

The table below illustrates the use of Lewis acid catalysis:

| Reaction | Lewis Acid Catalyst | Role of Catalyst | Outcome | Reference |

| [4+2] Cycloaddition | Lithium Fluoride (B91410) (LiF) | Promotes the formation of the cyclized product. | Highly diastereo- and enantioselective synthesis of 3,4-disubstituted dihydroquinolones. | rsc.org |

| Diels-Alder Cycloaddition | Boron Trifluoride (BF3) | Accelerates the reaction and controls regioselectivity. | Significant reduction of the Pauli repulsion between reactants. | nih.gov |

| Decarboxylative Esterification | Magnesium Perchlorate (Mg(ClO4)2) | Catalyzes the esterification of carboxylic acids. | Efficient protection of carboxylic acids. | organic-chemistry.org |

Protecting Group Strategies in Complex Dihydroquinolinone Syntheses

In the multi-step synthesis of complex molecules, including dihydroquinolinone derivatives, protecting groups are often essential to temporarily mask reactive functional groups and ensure the desired transformations occur at specific sites. jocpr.comorganic-chemistry.orgwikipedia.org

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. numberanalytics.comuchicago.eduagroipm.cnutsouthwestern.edu Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while silyl (B83357) ethers are frequently used to protect hydroxyl groups. numberanalytics.com

Orthogonal protection strategies, where multiple protecting groups can be removed selectively under different conditions, are particularly valuable in complex syntheses. numberanalytics.comuchicago.edu For example, a TBS group protecting an alcohol can be removed with a fluoride source, while a Cbz group on an amine can be cleaved by hydrogenolysis, allowing for sequential deprotection and functionalization. numberanalytics.com

In the synthesis of dihydroquinolinones, protecting groups can be used to direct reactions to specific positions. For example, a carbamate (B1207046) protecting group on the 4-hydroxyl of a quinoline N-oxide was used to facilitate a Fries rearrangement to functionalize the C-3 position. chemrxiv.org

The following table provides an overview of protecting group strategies:

| Functional Group | Protecting Group | Deprotection Conditions | Key Features | Reference |

| Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions | Commonly used, stable to many reagents. | organic-chemistry.org |

| Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis | Orthogonal to acid-labile groups. | numberanalytics.com |

| Alcohol | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) | Commonly used, stable to many non-acidic/basic conditions. | numberanalytics.com |

| Thiol | Nitrodibenzofuran (NDBF) | Photolysis (UV light) | Removable under mild, non-reagent conditions. | nih.gov |

Reaction Mechanisms and Intermediate Formation in Dihydroquinolinone Synthesis

The synthesis of the this compound core and its subsequent diversification relies on several key reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.

A primary route to the dihydroquinolinone core involves an intramolecular Friedel-Crafts reaction . This reaction typically proceeds through the formation of an acylium ion intermediate. In the synthesis of the precursor, 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, from N-(4-methoxyphenyl)-3-chloropropionamide, a Lewis acid like aluminum chloride (AlCl₃) is employed. chemicalbook.comgoogle.com The Lewis acid coordinates to the carbonyl oxygen of the amide, but the key electrophilic species for the cyclization is generated from the 3-chloropropionyl group. The AlCl₃ abstracts the chloride ion, forming a highly reactive acylium ion or a polarized complex that acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of the p-anisidine (B42471) moiety. The methoxy (B1213986) group at the para-position strongly activates the ring towards electrophilic substitution and directs the cyclization to the ortho position. Subsequent proton loss restores aromaticity and, in this specific case, demethylation of the methoxy group occurs under the harsh reaction conditions to yield the 6-hydroxy derivative. chemicalbook.comgoogle.com

Another catalytic approach involves the use of palladium catalysts. In one patented method, palladium chloride is used to catalyze the cyclization of N-(4-alkoxyphenyl)-3-chloropropionamide. ijpsr.com The proposed mechanism involves the initial coordination of palladium chloride to the N-(4-alkoxyphenyl)-3-chloropropionamide, leading to the formation of an intermediate. This is followed by intramolecular cyclization and subsequent dealkylation, facilitated by the palladium catalyst and generated HCl, to afford the 6-hydroxy-3,4-dihydro-2(1H)-quinolinone. ijpsr.com

The chemo-diversification of the this compound scaffold often involves reactions targeting the aromatic ring, the nitrogen atom, or the active methylene (B1212753) positions (C3 and C4).

Electrophilic aromatic substitution reactions, such as nitration, introduce functional groups onto the benzene ring. The position of substitution is directed by the existing methoxy and amide functionalities. For instance, nitration of similar 6-methoxy-1-tetralone (B92454) systems has been shown to yield a mixture of 5-nitro and 7-nitro isomers, with the regioselectivity being influenced by the reaction conditions.

Palladium-catalyzed cross-coupling reactions , like the Suzuki-Miyaura coupling, are powerful tools for chemo-diversification. nih.gov These reactions typically involve the conversion of a C-H or C-O bond to a C-halogen or C-triflate bond, which then participates in the catalytic cycle. The mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide or triflate, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgbeilstein-journals.org

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species attacks the aromatic ring, leading to the formation of an iminium ion, which is then hydrolyzed during workup to yield the corresponding aldehyde. wikipedia.org

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. organic-chemistry.orgscitepress.org In the context of dihydroquinolinones, this reaction can occur at positions with sufficient acidity, such as the C3 position if activated. The mechanism involves the formation of an electrophilic iminium ion from an aldehyde and a secondary amine, which then reacts with the enol form of the carbonyl compound. organic-chemistry.org

Below are interactive tables detailing some of the synthetic transformations and the compounds mentioned in this article.

Table 1: Synthetic Methodologies for Dihydroquinolinone Core

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃, heat (150 °C) | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | Not specified | chemicalbook.com |

| p-alkoxyaniline, 3-chloropropionyl chloride | 1. Solvent; 2. PdCl₂, heat (100-110 °C), pressure (3-5 kg) | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | High | ijpsr.com |

Table 2: Chemo-diversification Reactions

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-hydroxy-3,4-dihydro-1H-quinolin-2-one | O-alkylation | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, K₂CO₃, NaOH, ethanol, reflux | Cilostazol | 92.5 | chemicalbook.com |

| 6-hydroxyflavone | O-methylation | Dimethyl carbonate, DBU, reflux | 6-methoxyflavone | Quantitative | nih.gov |

| (Z)-β-enamido triflate | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄ | β,β-diaryl-substituted enamide (retention) | Not specified | beilstein-journals.org |

| (Z)-β-enamido triflate | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂ | β,β-diaryl-substituted enamide (inversion) | Not specified | beilstein-journals.org |

| Electron-rich arene | Vilsmeier-Haack Reaction | DMF, POCl₃ | Aryl aldehyde | Good | nih.gov |

| Enolizable carbonyl compound | Mannich Reaction | Aldehyde, primary/secondary amine | Aminomethylated product | Not specified | organic-chemistry.org |

Structure Activity Relationship Sar Studies of 6 Methoxy 3,4 Dihydro 1h Quinolin 2 One Derivatives

Influence of the 6-Methoxy Group on Biological Activity

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, capable of influencing a molecule's pharmacokinetic and pharmacodynamic properties through its electronic and steric effects. In the context of the dihydroquinolinone scaffold, the placement of a methoxy group at the C-6 position has been shown to be a significant modulator of biological activity, particularly in the realms of cytotoxicity and cell migration.

The presence and position of methoxy groups play a crucial role in the anticancer activity of quinoline (B57606) and quinolinone derivatives. researchgate.netnih.gov Studies on related heterocyclic systems, such as quinazolinones, have shown that methoxy substituents can significantly impact cytotoxic effects. researchgate.net For instance, the chalcone (B49325) 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) demonstrated concentration-dependent cytotoxicity against human pancreatic cancer cell lines PANC-1 and MIA PaCa-2, with IC₅₀ values of 10.5 µM and 12.2 µM, respectively. nih.govresearchgate.net

In a study evaluating various quinoline derivatives, functionalization was shown to be a viable method for controlling cytotoxicity. nih.gov While not focusing exclusively on the 6-methoxy derivative, the research highlighted that changes in substitution patterns directly influence cytotoxic outcomes against cancer cell lines. nih.gov Similarly, studies on quinazoline (B50416) derivatives have established that the strategic placement of substituents is key to their cytotoxic potential against cell lines like MCF-7. nih.gov The 6-methoxy group, being an electron-donating group, can alter the electron density of the aromatic ring, thereby influencing interactions with biological targets and modulating the compound's cytotoxic profile.

Cell migration is a key process in cancer metastasis. The substitution pattern on heterocyclic scaffolds has been found to be critical in modulating antimigratory properties. In a study on pyrimido[4,5-c]quinolin-1(2H)-ones, which share a quinoline core, methoxy substituents were found to be vital for their antimigratory activity. researchgate.net Specifically, the presence of a methoxy group at the 9-position (analogous to the 6-position in the quinolinone system) in combination with other methoxy substitutions on an attached aryl ring, enhanced antimigratory activity in breast cancer cell lines. researchgate.net This suggests that the 6-methoxy group on the dihydroquinolinone core could similarly contribute to antimigratory effects by influencing key interactions with proteins involved in cell motility, such as tubulin. researchgate.net

Role of Substituents at N-1, C-3, C-4, C-7, and Other Positions on Pharmacological Profiles

While the 6-methoxy group provides a foundational element for activity, modifications at other positions of the 3,4-dihydro-1H-quinolin-2-one ring are critical for optimizing the pharmacological profile.

N-1 Position: The nitrogen atom at the 1-position is a common site for substitution. The introduction of an N-amino group, for example, creates a versatile handle for further derivatization. In one study, an N-amino-4,7-dimethyl-6-nitroquinoline-2-one was synthesized and subsequently converted into urea, thiourea, oxazole, and thiazole (B1198619) derivatives. sapub.org These modifications aim to explore new chemical space and identify compounds with improved biological activities. sapub.org

C-3 and C-4 Positions: The aliphatic part of the dihydroquinolinone ring (C-3 and C-4) offers opportunities for introducing stereocenters and diverse substituents. Palladium-catalyzed cycloaddition reactions have been employed to synthesize 3,4-dihydroquinolin-2-ones bearing two adjacent stereogenic centers at these positions. researchgate.net The ability to create chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters at C-3 highlights the advanced synthetic control achievable at this position. researchgate.net Furthermore, photocyclization of N-arylacrylamides can yield 3,4-dihydroquinolinones with good functional group tolerance, allowing for varied substitutions. researchgate.net

C-7 Position: Substitution at the C-7 position has also been explored. For instance, novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones were synthesized and identified as potent inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase type II (IMPDH II), a target for antiviral and anticancer therapies. nih.gov This indicates that substitution at the 7-position can direct the molecule's activity towards specific enzymatic targets.

The table below summarizes the impact of substitutions at various positions on the pharmacological activities of quinolinone and related heterocyclic derivatives.

| Position | Substituent Type | Resulting Pharmacological Profile | Reference |

| N-1 | Amino group and its derivatives (urea, thiourea) | Creates intermediates for diverse derivatives with potential antibacterial activity. | sapub.org |

| C-3 | Quaternary stereocenters | Allows for enantioselective synthesis to explore stereochemical SAR. | researchgate.net |

| C-4 | Hydroxymethyl group (on related quinolines) | Found to be key for P-glycoprotein (P-gp) efflux inhibition. | koreascience.kr |

| C-7 | Methoxy group (on related quinazolinones) | Potent inhibition of IMPDH II. | nih.gov |

Stereochemical Considerations in Dihydroquinolinone SAR

Stereochemistry is a critical factor in the interaction between small molecules and their biological targets. For dihydroquinolinone derivatives, chiral centers can be introduced, most commonly at the C-3 and C-4 positions. The spatial arrangement of substituents in different enantiomers or diastereomers can lead to significant differences in biological activity. nih.gov

The synthesis of optically pure stereoisomers is essential to fully elucidate these structure-activity relationships. nih.gov For example, palladium-catalyzed enantioselective desymmetric C-N cross-coupling has been used to produce chiral 3,4-dihydroquinoline-2-ones with quaternary stereocenters in high enantiomeric excess. researchgate.net This level of synthetic control allows for the separate evaluation of each stereoisomer, revealing which configuration is preferred by the biological target. The differential activity often arises because only one enantiomer can achieve the optimal orientation and set of interactions (e.g., hydrogen bonds, hydrophobic contacts) within a chiral protein binding site. nih.gov While extensive studies on the specific enantioselectivity of 6-methoxy-3,4-dihydro-1H-quinolin-2-one are not widely reported, the principles established in related heterocyclic systems underscore the importance of stereochemical investigation in this chemical class. nih.govnih.gov

Computational Chemistry Approaches to SAR Analysis

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the design of more potent analogues.

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline, tetrahydroquinoline, and quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. researchgate.netnih.govmdpi.com

These models map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov For a series of tetrahydroquinoline derivatives acting as LSD1 inhibitors, CoMFA and CoMSIA models yielded statistically significant and predictive results. mdpi.com The contour maps generated from these models provide a visual guide for drug design, indicating regions where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity. mdpi.comnih.gov

In studies on quinazolinone analogues, QSAR models have identified key descriptors, such as constitutional, functional, and charge parameters, that are significant for predicting anticancer activity. nih.gov For quinolinone-based thiosemicarbazones, QSAR models suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

Although a specific QSAR model for this compound was not found, the consistent findings from related scaffolds provide a strong foundation for how such a model would be constructed and what it might reveal. The key descriptors identified in these studies are summarized in the table below.

| QSAR Descriptor Type | Influence on Biological Activity | Reference |

| Steric Fields (CoMFA/CoMSIA) | Favorable bulky groups in specific regions can enhance binding and activity. | mdpi.comnih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | Specific placement of electron-donating or -withdrawing groups can optimize interactions with the target. | mdpi.comnih.gov |

| van der Waals Volume | A positive correlation suggests that larger, more voluminous molecules may exhibit higher activity. | nih.gov |

| Electron Density / Electronegativity | These electronic properties are crucial for the molecular interactions governing antituberculosis activity. | nih.gov |

| Constitutional & Functional Descriptors | Parameters related to the overall structure and presence of specific functional groups predict cytotoxic activity. | nih.gov |

These computational insights are invaluable for the rational design of novel this compound derivatives with improved and targeted pharmacological profiles.

Molecular Docking Simulations for Target Binding Affinity

While direct molecular docking studies specifically targeting this compound derivatives are not extensively available in public research, valuable insights can be drawn from computational analyses of the parent scaffold, 3,4-dihydro-1H-quinolin-2-one, and its closely related analogues. These studies, particularly those focused on monoamine oxidase B (MAO-B) inhibition, provide a predictive framework for understanding the binding interactions that likely govern the activity of its derivatives.

In silico investigations have been instrumental in elucidating the structure-activity relationships of 3,4-dihydro-2(1H)-quinolinone derivatives as potent and selective MAO-B inhibitors. researchgate.netnih.gov Molecular docking simulations have revealed key interactions between these ligands and the active site of the MAO-B enzyme.

A notable study performed detailed molecular docking and 3D-QSAR analysis on a series of C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives to understand their MAO-B inhibitory activity. nih.gov The docking results highlighted critical amino acid residues within the MAO-B binding pocket that are responsible for the affinity and selectivity of these compounds. nih.govmdpi.com

For instance, the docking of highly active and selective MAO-B inhibitors, such as 7-[(4-bromophenyl)methoxy]-3,4-dihydro-1H-quinolin-2-one, demonstrated a network of interactions. The phenyl ring of the 3,4-dihydro-1H-quinolin-2-one core was found to engage in multiple interactions, including a π-donor hydrogen bond with Gln206, a π-sulfur interaction with Cys172, and a π-alkyl interaction with Leu171. nih.govmdpi.com Furthermore, the carbonyl group of the quinolinone ring is capable of forming a hydrogen bond with Tyr435. nih.gov

The substituent at the C7 position also plays a crucial role in binding. The benzyloxy group, for example, establishes additional interactions that enhance potency. The methylene (B1212753) unit of the (4-bromophenyl)methoxy substituent has been shown to form a carbon-hydrogen bond with Ile199 and Tyr326, and the substituted phenyl ring can engage in further hydrophobic interactions with residues like Trp119, Ile316, Pro104, and Leu164. nih.gov These extensive interactions within the hydrophobic cavity of MAO-B are believed to be a key determinant of the high affinity of these compounds.

The table below summarizes the key interacting residues and the types of interactions observed in molecular docking simulations of representative 3,4-dihydro-1H-quinolin-2-one derivatives with MAO-B.

| Compound Derivative Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |

| 7-substituted 3,4-dihydro-1H-quinolin-2-one | MAO-B | Tyr435 | Hydrogen Bond |

| Gln206 | π-Donor Hydrogen Bond | ||

| Cys172 | π-Sulfur | ||

| Leu171 | π-Alkyl / π-Sigma | ||

| Ile199 | Carbon-Hydrogen Bond | ||

| Tyr326 | Carbon-Hydrogen Bond / π-Sigma | ||

| Trp119, Ile316, Pro104, Leu164 | Hydrophobic/Alkyl Interactions |

These computational models underscore the importance of the 3,4-dihydro-2(1H)-quinolinone scaffold as a key pharmacophore for MAO-B inhibition. mdpi.com The insights gained from these simulations are valuable for the rational design of novel derivatives, including those based on the this compound core, to achieve enhanced binding affinity and selectivity for various therapeutic targets.

Molecular Mechanisms of Action of 6 Methoxy 3,4 Dihydro 1h Quinolin 2 One and Its Analogues

Interaction with Molecular Targets

The therapeutic potential of 6-methoxy-3,4-dihydro-1H-quinolin-2-one and its analogues stems from their ability to interact with specific biological macromolecules, leading to the inhibition of enzymes critical for disease progression or the modulation of cellular signaling.

Quinolone structures are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and recombination. mdpi.com The primary action of quinolones involves the formation of a stable complex with the enzyme and DNA, which contains DNA breaks. nih.govresearchgate.net This trapping of the enzyme-DNA complex blocks DNA replication and triggers a cascade of events leading to bacterial cell death. nih.govresearchgate.net

While much of the research has focused on 4-quinolones, derivatives of the dihydroquinolinone scaffold have also been identified as potent inhibitors. For instance, research into new chemical classes of antibiotics has led to the identification of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of the B subunit of DNA gyrase (GyrB) and its homologue in topoisomerase IV (ParE). researchgate.net One such derivative, 13e , demonstrated significant activity against Escherichia coli DNA gyrase with a half-maximal inhibitory concentration (IC50) value of 0.0017 μM. researchgate.net The primary target of quinolones can vary between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in several Gram-positive bacteria, it is topoisomerase IV. nih.govmdpi.com

Dihydroquinolinone analogues have been shown to interact with specific receptors, thereby modulating intracellular signaling cascades that are often dysregulated in diseases like cancer. lifechemicals.com A signal transduction pathway is a series of biochemical reactions that a stimulus initiates within a cell, transmitting information from the cell's exterior to its nucleus. lifechemicals.comkhanacademy.org

One of the key receptor targets identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of ligands to VEGFR2 activates downstream signaling that promotes cell proliferation and survival. nih.gov As detailed in section 4.1.4, novel analogues of 3,4-dihydro-2(1H)-one have been specifically designed and evaluated as VEGFR2 inhibitors. researchgate.net

Furthermore, dihydroquinolinone derivatives can influence other critical signaling pathways. Some tetrahydroquinolinone derivatives have been observed to induce programmed cell death, or apoptosis, through both the intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways. nih.gov This process is often executed by a cascade of enzymes called caspases. nih.gov Additionally, certain dihydroquinolinones have been found to inhibit p38 mitogen-activated protein (MAP) kinase, a key enzyme in a signaling pathway that responds to external stress signals and is involved in inflammation. researchgate.net The modulation of these pathways highlights the multifaceted approach by which these compounds can exert their biological effects.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, making them a prime target for anticancer drugs. nih.govnih.gov A significant mechanism of action for several dihydroquinolinone analogues is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The binding of a molecule to this site physically blocks the tubulin protein from assembling into microtubules, which disrupts the formation of the mitotic spindle, arrests the cell cycle in the G2/M phase, and ultimately leads to apoptosis. nih.govnih.gov

Studies on N-aryl 6-methoxy-1,2,3,4-tetrahydroquinolines, which are structurally related to the title compound, have identified potent inhibitors of tubulin polymerization. nih.gov For example, one such compound, 4a , not only showed high cytotoxicity against various human tumor cell lines but also inhibited tubulin assembly with an IC50 value of 0.85 μM and was confirmed to inhibit the binding of colchicine to tubulin. nih.gov Molecular modeling studies have shown that these compounds fit well within the colchicine binding pocket, a funnel-shaped cavity at the interface of α- and β-tubulin. nih.govrsc.org The binding is often stabilized by interactions with key amino acid residues such as Cys241. mdpi.com The ability of dihydroquinolinone-based compounds to act as colchicine site inhibitors establishes them as a promising class of antimitotic agents. rsc.org

Glioblastoma multiforme (GBM) is an aggressive and highly vascularized brain tumor, making angiogenesis—the formation of new blood vessels—a critical process for its growth and progression. nih.govnih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis. nih.gov The inhibition of VEGFR2 is therefore a significant therapeutic strategy for glioblastoma. nih.govnih.gov

Recent studies have focused on synthesizing and evaluating novel analogues of 3,4-dihydroquinolin-2(1H)-one as potential VEGFR2 inhibitors for GBM treatment. researchgate.netnih.govnih.gov A series of 23 new analogues were developed and tested against U87-MG and U138-MG glioblastoma cell lines. nih.govnih.gov Several of these compounds demonstrated significant antiproliferative effects. nih.govnih.gov

| Compound | IC50 (μM) on U87-MG | IC50 (μM) on U138-MG |

| 4m | 4.20 | 4.20 |

| 4q | 8.00 | 8.00 |

| 4t | 10.48 | 10.48 |

| 4u | 7.96 | 7.96 |

| Temozolomide (TMZ) | 92.90 | 93.09 |

This table displays the half-maximal inhibitory concentration (IC50) values of select 3,4-dihydroquinolin-2(1H)-one analogues against glioblastoma cell lines, compared to the standard chemotherapeutic agent, Temozolomide. Data sourced from a 2025 study. nih.govnih.gov

The data shows that compounds 4m , 4q , 4t , and 4u were markedly more potent than temozolomide, the standard-of-care chemotherapy for GBM. nih.govnih.gov Molecular docking and dynamics simulations confirmed that these compounds form strong interactions with key amino acid residues within the VEGFR2 kinase binding pocket, substantiating their anticancer activity. nih.govnih.gov This targeted inhibition of the VEGFA–VEGFR2 pathway highlights the potential of the 3,4-dihydroquinolin-2(1H)-one scaffold in developing new treatments for glioblastoma. nih.gov

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal cortex. fortunejournals.comwikipedia.org Aldosterone is a key steroid hormone that regulates blood pressure and electrolyte balance, and its overproduction can lead to hypertension and cardiovascular disease. fortunejournals.comnih.gov Consequently, inhibiting CYP11B2 is a promising therapeutic strategy. nih.gov

Pyridyl-substituted 3,4-dihydro-1H-quinolin-2-ones have been identified as potent and selective inhibitors of CYP11B2. fortunejournals.comfortuneonline.orgdrugbank.com These compounds were developed as part of a lead optimization strategy to improve selectivity over other cytochrome P450 enzymes, particularly CYP11B1 (which produces cortisol) and CYP1A2 (a hepatic enzyme). nih.govdrugbank.com The optimization led to the discovery of several heteroaryl-substituted 3,4-dihydro-1H-quinolin-2-ones, such as compound 12 , which is a bioisostere of a previously identified cytotoxic compound but is non-toxic. drugbank.com Several of the synthesized compounds in these studies exhibited high potency, with IC50 values for CYP11B2 inhibition below 10 nM, and outstanding selectivity over CYP11B1. fortuneonline.org An isoquinoline (B145761) derivative, 21 , was shown to significantly lower plasma aldosterone levels in an in vivo model. drugbank.com

Cellular Pathways Affected by Dihydroquinolinone Compounds

The interaction of dihydroquinolinone compounds with their molecular targets initiates a cascade of effects on various cellular pathways, which collectively contribute to their observed biological activities. The inhibition of multiple, often interconnected, pathways underscores the therapeutic potential of this class of molecules.

Based on their molecular targets, dihydroquinolinone compounds are known to affect the following key cellular pathways:

DNA Replication and Repair: By inhibiting DNA gyrase and topoisomerase IV, these compounds interfere with bacterial DNA topology, leading to the blockage of DNA replication and the induction of DNA damage, ultimately resulting in bacterial cell death. nih.govresearchgate.net

Cell Cycle Progression: Through the inhibition of tubulin polymerization, dihydroquinolinone analogues disrupt the formation and function of the mitotic spindle. nih.gov This leads to a halt in the cell cycle, typically at the G2/M transition phase, preventing cell division. nih.govrsc.org

Apoptosis (Programmed Cell Death): The disruption of the cell cycle and other cellular stresses induced by these compounds can trigger apoptosis. Evidence shows the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways, involving the activation of key executioner enzymes like caspase-3 and caspase-7. nih.gov

Signal Transduction Cascades: Dihydroquinolinones modulate several crucial signaling pathways. They can inhibit receptor tyrosine kinase signaling, such as the VEGFA/VEGFR2 pathway, which is vital for angiogenesis and tumor cell proliferation. nih.govnih.gov They also affect stress-activated pathways like the p38 MAP kinase pathway. researchgate.net The modulation of complex networks like the PI3K-Akt and MAPK/ERK pathways, which are central to cell survival and proliferation, is also implicated. nih.gov

Steroid Hormone Biosynthesis: By selectively inhibiting the enzyme aldosterone synthase (CYP11B2), these compounds can block the production of aldosterone, thereby impacting pathways related to blood pressure regulation and electrolyte homeostasis. fortunejournals.comdrugbank.com

The ability of the dihydroquinolinone scaffold to serve as a template for inhibitors of such a diverse range of cellular processes makes it a valuable structure in medicinal chemistry for the development of new therapeutic agents. tandfonline.com

Antiproliferative and Antitumor Activities

Analogues of this compound have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. The nature and position of substituents on the quinoline (B57606) core play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones showed potent cytotoxic effects, with some compounds exhibiting ED₅₀ values in the nanomolar or sub-nanomolar range against cell lines such as HCT-8 (colon), MCF-7 (breast), A-549 (lung), and CAKI-1 (renal). nih.gov Similarly, certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives proved to exert significant cytotoxic effects against HT-29 (colorectal adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) cell lines. nih.gov

More complex systems, such as 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivatives, have also been evaluated. nih.gov Specifically, 6-alkylamine derivatives in this class were found to completely inhibit cell growth at a concentration of 100 μM. nih.gov The most active of these, a 6-[3-(dimethylamino)propylamino] derivative, showed a mean GI₅₀ (the molar concentration causing 50% cell growth inhibition) of 3.39 μM against a panel of cancer cells. nih.gov

Furthermore, quinoline analogues designed as mimics of the natural anti-mitotic agent Combretastatin A-4 (CA-4) have shown promise. nih.gov Derivatives of 3,4′,5′-trimethoxybenzoyl-6-methoxyquinoline exhibited significant antiproliferative activity against human cancer cell lines, including KB (nasopharyngeal), HT29 (colon), and MKN45 (gastric). nih.gov

Below is a table summarizing the antiproliferative activities of various quinoline analogues.

| Compound Class | Cell Line(s) | Activity (IC₅₀/GI₅₀/ED₅₀) |

| 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivatives | H460 (Lung) | GI₅₀: 3.39 µM - 3.47 µM |

| Chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives | HT-29 (Colorectal), A2780 (Ovarian) | Significant cytotoxic effect (specific values not detailed) |

| Quinoline-indole derivatives (iso-CA-4 analogues) | HepG2, KB, HCT-8, MDA-MB-231, H22 | IC₅₀: 2 nM - 11 nM |

| 1,2,3,4-Tetrahydro-2-phenyl-4-quinolones | HCT-8, MCF-7, A-549, KB, CAKI-1, SKMEL-2 | ED₅₀: Nanomolar to sub-nanomolar range |

| 2-Styrylquinazolin-4(3H)-one analogues (isomeric) | HT29, U87, A2780, H460, BE2-C | Activity <50 nM for some analogues |

This table is generated based on data from multiple sources. nih.govnih.govnih.govresearchgate.net

Modulation of Cancer Progression Pathways

The antitumor effects of these quinoline-based compounds are mediated through various molecular mechanisms that disrupt cancer cell progression.

Inhibition of Tubulin Polymerization: A primary mechanism for several quinoline and quinazolinone analogues is the disruption of microtubule dynamics, which is critical for mitosis. nih.govresearchgate.net Analogues of CA-4, for example, function as anti-mitotic agents. nih.gov Specific 2,3-dihydroquinazolin-4(1H)-one isomers dock effectively within the colchicine binding pocket of tubulin, leading to inhibition of microtubule formation. researchgate.net This action blocks the cell cycle and ultimately induces cell death. nih.gov

Cell Cycle Arrest: Treatment with these compounds often leads to cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov For example, the 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivative 5b was found to induce G2/M phase arrest in H460 lung cancer cells after a 24-hour treatment. nih.gov This arrest prevents the cell from entering mitosis, a common outcome of microtubule disruption.

Induction of Apoptosis: Following cell cycle arrest, many quinoline analogues trigger programmed cell death, or apoptosis. This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases. nih.gov Studies on the indeno[1,2-c]quinolin-11-one derivative 5b demonstrated that it induced the activity of both caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway. nih.gov

DNA Intercalation: Some quinoline derivatives may exert their effects by directly interacting with DNA. A DNA unwinding assay indicated that compound 5b may bind to DNA through intercalation, a mechanism that can disrupt DNA replication and transcription, leading to cell death. nih.gov

Inhibition of P-glycoprotein (P-gp): Multidrug resistance is a major obstacle in chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp). A series of 6-methoxy-2-arylquinoline analogues were designed as P-gp inhibitors. mdpi.com Two alcoholic quinoline derivatives from this series were found to be 1.3-fold and 2.1-fold more potent than the known inhibitor verapamil (B1683045) at blocking P-gp, thereby reversing multidrug resistance. mdpi.com

Antimicrobial Mechanisms

The quinoline scaffold is central to many antimicrobial agents. Analogues of this compound have been investigated for their activity against various pathogens, including multidrug-resistant bacteria. The primary mechanisms of antimicrobial action include the inhibition of essential cellular processes. nih.govnih.gov

One key target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov Certain quinoline-2-one derivatives have shown inhibitory activity against this enzyme. nih.gov Another significant mechanism involves the inhibition of biofilm formation, which is a critical virulence factor for many bacteria, allowing them to evade host immune responses and antibiotic treatment. nih.gov Quinoline-2-one derivatives have demonstrated the ability to reduce biofilm development in a dose-dependent manner, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Biochemical studies of 8-hydroxy-6-nitroquinoline and its 1,2,3,4-tetrahydroquinoline (B108954) analogue revealed antibacterial activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov The mechanism for such compounds is often linked to their ability to chelate metal ions, which are essential cofactors for many bacterial enzymes. nih.gov

| Compound Class | Bacterial Strain(s) | Observed Effect |

| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE) | Significant antibacterial activity (MIC of 0.75 µg/mL for lead compound); Inhibition of dihydrofolate reductase. nih.gov |

| Quinoline-2-one derivatives | MRSA | Dose-dependent reduction of biofilm formation (up to 79% reduction). nih.gov |

| 8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline | E. coli, S. aureus, M. smegmatis | Antibacterial activity. nih.gov |

Immunomodulation and Excitotoxicity Linkages

The broader family of quinoline derivatives has been explored for effects on the immune and nervous systems, though specific data on this compound is limited.

Immunomodulation: Research on structurally related tetrahydroisoquinoline analogues has provided insights into potential immunomodulatory effects. The synthetic alkaloid MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol] has demonstrated anti-inflammatory and immunomodulatory activity. nih.gov In a mouse model of pulmonary allergic inflammation, MHTP treatment reduced the migration of lymphocytes and eosinophils to the lungs and stimulated the production of Interferon-gamma (IFN-γ), a key cytokine in the Th1 immune response. nih.gov This suggests that related quinoline structures could modulate immune cell activity.

Excitotoxicity Linkages: The term "quinolinic acid" is associated with excitotoxicity; however, it is important to note that quinolinic acid (quinoline-2,3-dicarboxylic acid) is a distinct endogenous metabolite of the kynurenine (B1673888) pathway and is structurally different from this compound. researchgate.netnih.gov Quinolinic acid acts as an N-methyl-D-aspartate (NMDA) receptor agonist, and its overproduction in the brain is linked to neuronal damage in neuroinflammatory diseases. nih.gov Its excitotoxic effects are mediated by excessive activation of glutamate (B1630785) receptors, leading to ion imbalance and cell death. A potential mechanism for its cellular uptake into human neurons involves the excitatory amino acid transporter EAAT3. There is currently no direct evidence in the reviewed literature linking synthetic analogues like this compound to this excitotoxic pathway.

In Vitro and In Vivo Mechanistic Studies

The biological activities of this compound analogues have been characterized through a variety of established experimental assays.

MTT Assay: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. This assay has been widely used to evaluate the cytotoxic effects of quinoline derivatives on cancer cell lines. mdpi.com In studies of 6-methoxy-2-arylquinolines, the MTT assay was employed to determine the IC₅₀ values of the compounds against both drug-sensitive and multidrug-resistant gastric carcinoma cells. mdpi.com

Cell Cycle Analysis: To understand how these compounds inhibit cell growth, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). As mentioned previously, treatment of H460 lung cancer cells with a 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivative led to a measurable arrest in the G2/M phase, indicating interference with mitosis. nih.gov

Wound-Healing Assay: This assay is used to study cell migration and invasion, key processes in cancer metastasis. While not explicitly detailed in the provided search results for the target compound, it is a common method for evaluating the anti-metastatic potential of novel anticancer agents.

To pinpoint the direct molecular targets of these compounds, specific enzymatic assays are employed.

Tubulin Polymerization Assay: For compounds believed to target the cytoskeleton, a tubulin polymerization assay is used. This assay measures the rate and extent of microtubule formation from purified tubulin in the presence of a test compound. Studies on isomeric 2,3-dihydroquinazolin-4(1H)-ones showed that active compounds inhibited microtubule formation in this cell-free system, confirming tubulin as a direct target. researchgate.net

Methionine Aminopeptidase (MetAP) Inhibition Assay: The antimicrobial activity of 8-hydroxy-6-nitroquinoline and its tetrahydroquinoline analogues was linked to their ability to inhibit enzymes. nih.gov Specific assays demonstrated that these compounds could inhibit the activity of methionine aminopeptidases from both Mycobacterium tuberculosis and humans (MetAP2), suggesting a potential mechanism for their antibacterial and antiproliferative effects. nih.gov

Kinase Assays: Given that many cellular signaling pathways are controlled by protein kinases, assays measuring the inhibition of specific kinases (such as EGFR) are common. While the direct inhibition of a specific kinase by this compound was not detailed, related quinoline and quinazoline (B50416) compounds are frequently evaluated as kinase inhibitors.

Competitive Binding Studies

Competitive binding studies are crucial in pharmacology for characterizing the interaction between a ligand and its receptor or enzyme. These assays determine the affinity and selectivity of a compound by measuring its ability to compete with a labeled reference ligand for a specific binding site. For analogues of this compound, these studies have been instrumental in elucidating their binding characteristics, particularly at phosphodiesterase (PDE) enzymes.

Research into quinolinone-based compounds has identified several potent analogues that exhibit high affinity for phosphodiesterase 3 (PDE3). Cilostamide, a key analogue, has been extensively studied to determine its binding profile. Competitive inhibition assays are used to quantify the concentration of an inhibitor required to displace a radiolabeled ligand or inhibit substrate hydrolysis by 50% (IC50). Data from these studies show that Cilostamide is a selective and potent inhibitor of PDE3 isoforms. medchemexpress.comfocusbiomolecules.comrndsystems.com Specifically, it demonstrates a high affinity for both PDE3A and PDE3B, with a slight preference for the PDE3A isozyme. medchemexpress.comfocusbiomolecules.comrndsystems.comtocris.com Its inhibitory activity against other PDE families, such as PDE2, PDE4, and PDE5, is significantly weaker, highlighting its selectivity for the PDE3 family. medchemexpress.com

Table 1: Competitive Binding Data for Cilostamide Against PDE Isoforms

| Compound | Target | IC50 (nM) | Selectivity Profile |

|---|---|---|---|

| Cilostamide | PDE3A | 27 | Potent inhibitor |

| PDE3B | 50 | Potent inhibitor | |

| PDE2 | 12,500 | Weak inhibitor | |

| PDE4 | 88,800 | Weak inhibitor | |

| PDE5 | 15,200 | Weak inhibitor |

This table presents the half-maximal inhibitory concentration (IC50) values for Cilostamide against various phosphodiesterase (PDE) isoforms. The data is compiled from biochemical assays. medchemexpress.com

Further detailed investigations using surface plasmon resonance (Biacore analysis) have provided deeper insights into the competitive binding mechanism of Cilostamide. nih.gov These studies examined the interaction between PDE3B and the exchange protein directly activated by cAMP (Epac-1). In a competitive binding analysis, Cilostamide was shown to interfere with the formation of the PDE3B-Epac-1 complex. nih.gov It dose-dependently inhibited the association of Epac-1 binding peptides to a specific Epac-1 binding domain on PDE3B, demonstrating direct competition at this protein-protein interaction site. nih.gov This indicates that its mechanism involves not only the catalytic site but also allosteric sites that regulate protein complex formation.

Vesnarinone, another analogue belonging to the quinolinone class, is also recognized as a PDE3 inhibitor. medchemexpress.comwikipedia.orgnih.gov Its mechanism involves the inhibition of phosphodiesterase, which contributes to its pharmacological effects. nih.gov The broader field of PDE inhibitor research often utilizes competitive binding assays to differentiate the binding affinities of various compounds. For instance, studies on PDE4 inhibitors like Rolipram and Piclamilast use radioligand binding assays to distinguish between the high-affinity rolipram-binding site (HARBS) and the low-affinity rolipram-binding site (LARBS). nih.gov This methodological approach underscores the power of competitive binding assays to probe the complex interactions between ligands and different conformational states of their enzyme targets. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cilostamide |

| Piclamilast |

| Rolipram |

Pharmacological and Biological Activities of 6 Methoxy 3,4 Dihydro 1h Quinolin 2 One and Its Derivatives

The quinolinone scaffold, particularly the 6-methoxy-3,4-dihydro-1H-quinolin-2-one structure and its derivatives, has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. These compounds serve as a foundation for the development of novel therapeutic agents, with research highlighting their potential in oncology and microbiology.

Anticancer Potential and Efficacy Studies

Derivatives of the quinolinone and related quinazoline (B50416) cores have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.